molecular formula C19H21NO4 B1196744 Xanthonolol CAS No. 37933-99-6

Xanthonolol

Cat. No.: B1196744
CAS No.: 37933-99-6
M. Wt: 327.4 g/mol
InChI Key: OLDFECRHZVIEMS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: Xanthonolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and isopropylamino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Xanthonolol involves its interaction with various molecular targets and pathways. The hydroxy and isopropylamino groups play a crucial role in modulating the compound’s biological activity. For instance, the compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both hydroxy and isopropylamino groups in Xanthonolol makes it unique compared to other xanthone derivatives. These functional groups enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

37933-99-6

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]xanthen-9-one

InChI

InChI=1S/C19H21NO4/c1-12(2)20-10-13(21)11-23-14-7-8-16-18(9-14)24-17-6-4-3-5-15(17)19(16)22/h3-9,12-13,20-21H,10-11H2,1-2H3

InChI Key

OLDFECRHZVIEMS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O

Canonical SMILES

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O

Synonyms

3-(3-isopropylamino)-2-hydroxypropoxyxanthone
xanthonolol

Origin of Product

United States

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